molecular formula C17H19N7O B2444865 1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone CAS No. 842104-34-1

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

Cat. No. B2444865
M. Wt: 337.387
InChI Key: RCHJYJKOXWMQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of various novel derivatives, including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine, which exhibit potential against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
  • One-Pot Synthesis Methodology : It's involved in one-pot synthesis methods for creating dihydropyrimidinone derivatives, showcasing efficient and simple synthetic routes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Biological Activities

  • Antimicrobial Properties : Some derivatives synthesized using this compound have shown moderate antimicrobial properties against specific bacterial and fungal species (Abdel‐Aziz et al., 2008).
  • Antiviral Potential : Derivatives of this compound have been studied for their potential as non-nucleoside reverse transcriptase inhibitors, with a focus on anti-HIV activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
  • Potential Antipsychotic Agents : Certain derivatives demonstrate binding affinities to dopamine and serotonin receptors, suggesting potential as atypical antipsychotic agents (Norman, Rigdon, Navas, & Cooper, 1994).

Chemical Characterization and Synthesis

  • Characterization of Derivatives : This compound is pivotal in the chemical characterization and synthesis of various heterocyclic systems, contributing significantly to the development of new chemical entities (Mabkhot, Al-Majid, & Alamary, 2011).
  • Utility in Synthesis of Heterocyclic Systems : It serves as a key component in the synthesis of diverse heterocyclic systems, aiding in the expansion of chemical compound libraries (Mahmoud & El-Shahawi, 2008).

Pharmacological Applications

  • Antihypertensive Potential : Some triazolopyrimidine derivatives, which involve the use of this compound, have shown promise as antihypertensive agents in preliminary studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
  • Analgesic Efficacy : Derivatives incorporating this compound have been evaluated for their analgesic efficacy, demonstrating potential in pain management (Savelon et al., 1998).

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-13(25)22-7-9-23(10-8-22)16-15-17(19-12-18-16)24(21-20-15)11-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJYJKOXWMQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

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